(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
The compound (3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule It is characterized by its intricate structure, which includes multiple chiral centers and deuterium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and incorporation of deuterium atoms. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the side chain containing deuterium atoms. Key steps may include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of the side chain: The side chain is synthesized separately and then attached to the core structure. This step often involves the use of organometallic reagents and catalysts to ensure the correct stereochemistry.
Incorporation of deuterium atoms: Deuterium atoms are introduced using deuterated reagents, which require careful handling to prevent exchange with hydrogen atoms.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis while maintaining the precision needed for the incorporation of deuterium atoms. This involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.
Substitution: The deuterium atoms can be replaced with hydrogen or other substituents under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may require the use of strong acids or bases to facilitate the exchange of deuterium atoms.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bonds would result in a fully saturated compound.
Scientific Research Applications
Chemistry: It can be used as a model compound to study the effects of deuterium incorporation on chemical reactivity and stability.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Its potential therapeutic properties, such as anti-inflammatory or anticancer activity, are of interest for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of deuterium atoms can influence the compound’s metabolic stability and bioavailability, making it a valuable tool for studying metabolic pathways and drug interactions.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares a similar cyclopenta[a]phenanthrene core structure but lacks the deuterium atoms and side chain modifications.
Steroids: Many steroids have a similar core structure but differ in the functional groups attached to the core.
Uniqueness
The incorporation of deuterium atoms and the specific side chain modifications make this compound unique. These features can significantly alter its chemical and biological properties, making it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H44O |
---|---|
Molecular Weight |
403.7 g/mol |
IUPAC Name |
(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9-10,18,20,22,24-26,29H,3,7-8,11-17H2,1-2,4-6H3/t20-,22+,24-,25+,26+,27+,28-/m1/s1/i1D3,2D3,18D |
InChI Key |
ZEPNVCGPJXYABB-MDOQEIHKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=C)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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